1-Iodopentadecane

描述

Contextualization as a Long-Chain Primary Alkyl Iodide

Long-chain primary alkyl iodides are distinguished by the presence of a lengthy, unbranched hydrocarbon tail and a terminal iodine atom. The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering these compounds susceptible to nucleophilic substitution and other reactions. This inherent reactivity makes them excellent precursors for introducing long alkyl chains into a variety of molecular frameworks. The synthesis of such compounds can be achieved through several methods, including the Finkelstein reaction, where an alkyl chloride or bromide is treated with sodium iodide in acetone (B3395972). Another common approach involves the reaction of the corresponding alcohol with a source of iodine, such as the triphenylphosphine-iodine system.

Significance in Contemporary Organic Synthesis and Materials Science Research

In the field of organic synthesis, 1-Iodopentadecane serves as a crucial building block for the construction of more complex organic molecules. Its ability to participate in coupling reactions and nucleophilic substitutions allows for the straightforward introduction of a pentadecyl group. This is particularly useful in the synthesis of surfactants, lubricants, and other specialty chemicals where a long, nonpolar chain is a desired feature.

In materials science, the long alkyl chain of this compound is exploited to modify the surface properties of various materials. By attaching this hydrophobic tail to a surface, properties such as wetting, adhesion, and biocompatibility can be precisely controlled. This has significant implications in the development of advanced coatings, functionalized nanoparticles, and novel electronic materials. A notable example, highlighting the utility of its close homolog 1-iodooctadecane, is in the surface modification of perovskite films for solar cells, where it can passivate defects and enhance stability. sigmaaldrich.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H31I |

| Molecular Weight | 338.31 g/mol |

| Melting Point | 24 °C |

| Boiling Point | 324.55 °C (estimated) |

| Density | 1.1353 g/cm³ (rough estimate) |

| Refractive Index | 1.4801 |

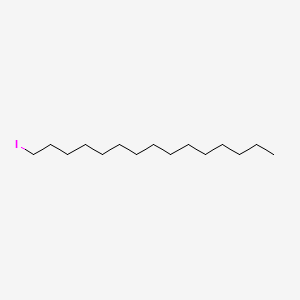

Structure

3D Structure

属性

IUPAC Name |

1-iodopentadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXJMIXXUWDKIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201037321 | |

| Record name | 1-Iodopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201037321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35599-78-1 | |

| Record name | 1-Iodopentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35599-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201037321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 1 Iodopentadecane in Materials Science

Surface Modification Research

The long pentadecyl chain of this compound can be anchored to a variety of surfaces to impart hydrophobicity. This is often achieved by first converting the iodo-group to a more surface-active functional group, such as a thiol or a silane. These modified molecules can then form self-assembled monolayers (SAMs) on surfaces like gold or silica (B1680970), respectively. The resulting surfaces exhibit low surface energy and are non-wetting.

A significant application in this area, demonstrated with the closely related 1-iodooctadecane, is the surface treatment of perovskite solar cells. The long-chain alkyl iodide helps to passivate surface defects and improve the stability of the perovskite film due to its hydrophobic nature. This leads to an enhancement in the power conversion efficiency and longevity of the solar cells. sigmaaldrich.com

Nanoparticle Functionalization

This compound can be used to functionalize the surface of nanoparticles, thereby modifying their properties and enabling their dispersion in nonpolar solvents. The long alkyl chains attached to the nanoparticle surface prevent aggregation and improve their processability. This is crucial for the incorporation of nanoparticles into polymer matrices to form nanocomposites with enhanced mechanical or optical properties.

The functionalization can be achieved by reacting this compound with suitable functional groups present on the nanoparticle surface. For instance, nanoparticles with surface hydroxyl groups can be functionalized through ether linkages. The resulting hydrophobic nanoparticles can then be readily dispersed in organic solvents, opening up possibilities for their use in a wide range of applications, from advanced materials to biomedical imaging.

Applications of 1 Iodopentadecane in Advanced Organic Synthesis

Construction of Complex Molecular Architectures via Alkylation

Alkylation reactions are fundamental to organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. 1-Iodopentadecane is an effective alkylating agent for introducing a long, hydrophobic pentadecyl group. This functionalization is pivotal in modifying the physical and chemical properties of molecules, such as solubility, amphiphilicity, and self-assembly behavior.

Introduction of Long Aliphatic Chains into Diverse Organic Molecules

The incorporation of the pentadecyl chain from this compound can dramatically alter the lipophilicity of a molecule, a critical factor in medicinal chemistry and materials science. For instance, the alkylation of bioactive cores can enhance membrane permeability or introduce specific interactions with biological targets. In one study, this compound was used to alkylate pyrene, a polycyclic aromatic hydrocarbon, to synthesize 1-pentadecylpyrene. This reaction highlights a method for attaching long alkyl chains to aromatic systems, thereby modifying their photophysical properties and solubility in nonpolar solvents.

| Reactant 1 | Reactant 2 | Product | Purpose of Alkylation |

| Pyrene | This compound | 1-Pentadecylpyrene | To increase lipophilicity and modify photophysical properties. |

Synthesis of Amphiphilic Molecules and Surfactants

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, are the fundamental components of surfactants. The long pentadecyl chain of this compound provides the necessary hydrophobic tail for these molecules. By reacting this compound with a hydrophilic head group, a wide array of surfactants can be synthesized.

A notable example is the synthesis of quaternary ammonium (B1175870) salts, a class of cationic surfactants. The reaction of a tertiary amine, such as N,N-dimethyloctadecanamine, with this compound results in the formation of a quaternary ammonium iodide salt. These salts are known for their ability to reduce surface tension and form micelles in aqueous solutions.

| Hydrophilic Precursor | Alkylating Agent | Surfactant Product | Class of Surfactant |

| N,N-Dimethyloctadecanamine | This compound | N,N-dimethyl-N-pentadecyl-1-octadecanaminium iodide | Cationic Surfactant |

Preparation of Functionalized Phosphotriesters

The phosphotriester approach is a cornerstone of oligonucleotide synthesis. Alkylation of phosphate (B84403) groups is a key step in this methodology. While specific examples detailing the use of this compound for this purpose are not abundant in readily available literature, the general reactivity of alkyl iodides makes them suitable for such transformations. The introduction of a long alkyl chain like pentadecyl onto a phosphotriester could be employed to create lipophilic phosphotriester prodrugs or to modify the properties of synthetic oligonucleotides for specific delivery or interaction studies. The reaction would typically involve the displacement of the iodide by a phosphodiester anion.

Stereoselective Alkylation in Synthesis of Complex Intermediates

In the synthesis of complex, stereochemically defined molecules, the controlled introduction of alkyl chains is paramount. Alkyl iodides, including this compound, are often used in stereoselective alkylation reactions. chemrxiv.org These reactions typically involve the use of chiral auxiliaries or catalysts to direct the approach of the nucleophile to the alkylating agent, or vice versa, resulting in a product with a high degree of stereochemical purity.

While the primary nature of this compound means it cannot itself be a chiral center, it is used as an electrophile in reactions where a new stereocenter is formed on the nucleophile. For instance, the alkylation of a chiral enolate with this compound would proceed via an S(_N)2 mechanism, leading to the formation of a new carbon-carbon bond with a specific stereochemistry dictated by the existing chiral information in the enolate. The stereochemical outcomes of such reactions are crucial for the synthesis of natural products and pharmaceuticals. chemrxiv.org

Precursor Chemistry for Functional Materials

The properties of materials are intrinsically linked to their molecular structure. This compound serves as a precursor for introducing long alkyl side chains into polymers and other materials, thereby influencing their processability, solubility, and solid-state packing.

Development of Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are a class of materials with unique electronic and optical properties, making them suitable for applications in organic electronics such as LEDs, solar cells, and transistors. The solubility of these typically rigid and planar molecules is often poor, hindering their processing from solution. To overcome this, flexible alkyl side chains are attached to the polymer backbone.

The pentadecyl group from this compound can be introduced into monomer units prior to polymerization. For example, a thiophene (B33073) or fluorene (B118485) monomer can be alkylated with this compound. Subsequent polymerization of these functionalized monomers leads to a conjugated polymer with improved solubility in organic solvents. This allows for the use of solution-based processing techniques like spin-coating and inkjet printing to fabricate thin films for electronic devices. The length and branching of the alkyl side chain can be tuned to fine-tune the material's properties.

| Monomer Core | Alkylating Agent | Functionalized Monomer | Application of Resulting Polymer |

| Bithiophene | This compound | 3,3'-dipentadecyl-2,2'-bithiophene | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |

Role in Surface Functionalization and Interface Engineering

This compound serves as a valuable reagent for the chemical modification of surfaces, a process known as surface functionalization. This technique is fundamental to interface engineering, where the properties of a surface are precisely controlled to suit specific applications in materials science, electronics, and biotechnology. The utility of this compound in this context stems from the reactivity of the carbon-iodine bond. The carbon atom attached to the iodine is electrophilic, making it susceptible to attack by nucleophiles. wisc.edu This reactivity allows for the covalent attachment of the 15-carbon pentadecyl chain onto various substrates.

The process typically involves a two-step approach: first, the substrate (e.g., silicon, gold, or polymer films) is functionalized to introduce nucleophilic groups on its surface. Common nucleophilic surfaces include those modified with amine (-NH2) or thiol (-SH) groups. Subsequently, the substrate is treated with this compound. A nucleophilic substitution reaction (SN2) occurs, where the surface nucleophile displaces the iodide ion, forming a stable covalent bond and tethering the long alkyl chain to the surface.

This grafting of long alkyl chains like pentadecyl profoundly alters the surface properties. A surface functionalized with this compound becomes significantly more hydrophobic due to the nonpolar nature of the C15 hydrocarbon chain. This modification can be used to create water-repellent coatings, reduce surface friction, or serve as a foundational layer for subsequent molecular assembly. The length of the pentadecyl chain ensures the formation of a dense, ordered layer, often referred to as a self-assembled monolayer (SAM), which can effectively mask the properties of the underlying substrate.

The table below summarizes the conceptual application of this compound in modifying different types of surfaces.

| Substrate Material | Surface Functional Group | Linkage Formed with Pentadecyl Chain | Resulting Surface Property |

| Silicon Oxide (SiO₂) | Amine (-NH₂) | C-N (Amine) | Hydrophobic, Low Adhesion |

| Gold (Au) | Thiol (-SH) | C-S (Thioether) | Hydrophobic, Passivated |

| Polymer Films | Hydroxyl (-OH) | C-O (Ether) | Increased Hydrophobicity |

Fabrication of Supported Lipid Bilayers and Biomimetic Membranes

This compound is a precursor for molecules used in the construction of advanced biological models, specifically supported lipid bilayers (SLBs) and biomimetic membranes. These structures are crucial tools in biophysical research, drug discovery, and biosensor development, as they mimic the basic structure of a cell membrane on a solid support. nih.gov A key challenge in creating robust SLBs is to prevent undesirable interactions between the membrane and the solid substrate, which can affect the membrane's fluidity and the function of incorporated proteins. researchgate.net

To address this, tethered bilayer lipid membranes (tBLMs) are fabricated. nih.govmdpi.com In this architecture, lipid molecules are anchored to the substrate via flexible spacer molecules, creating a water-filled reservoir between the bilayer and the solid support. mdpi.com This space is critical for accommodating the extracellular domains of transmembrane proteins and maintaining their natural function.

While this compound itself is not the direct tethering agent, it is a key building block for synthesizing the necessary bifunctional molecules. A typical strategy involves transforming this compound into a molecule with a surface-anchoring group at one end (like a thiol or silane) and the long pentadecyl chain acting as the hydrophobic tether. For instance, this compound can be converted to a thiol-terminated long-chain alkane. This thiol group will readily bind to a gold surface, forming a self-assembled monolayer. The exposed pentadecyl chains then create a hydrophobic surface upon which a lipid monolayer or bilayer can be assembled, often through vesicle fusion. nih.gov The 15-carbon chain of the original this compound provides the necessary length to act as a suitable spacer, ensuring the biomimetic membrane is sufficiently decoupled from the solid support.

The components of a hypothetical tethered lipid bilayer system derived from this compound are detailed below.

| Component | Material/Molecule Type | Function |

| Substrate | Gold (Au) or Silicon Oxide (SiO₂) | Provides a solid support for the assembly. |

| Anchor Molecule | Thiol- or Silane-terminated Pentadecane (B166386) | Covalently links the tether to the substrate. |

| Spacer | Pentadecyl (C15) Alkyl Chain | Creates a reservoir between the substrate and the lipid bilayer. |

| Lipid Bilayer | Phospholipids (e.g., DPhyPC) | Forms the fluid, biomimetic membrane. |

Reagent in Specialized Catalytic Systems

This compound is a versatile reagent in several classes of specialized catalytic systems, primarily due to the reactivity of the C–I bond. Its applications are notable in the formation of organometallic reagents and in metal-catalyzed cross-coupling reactions.

A primary application is in the synthesis of Grignard reagents. mnstate.edu By reacting this compound with magnesium metal in an ether solvent, pentadecylmagnesium iodide (C₁₅H₃₁MgI) is formed. masterorganicchemistry.comwikipedia.org This organometallic compound is a powerful nucleophile and a strong base, making it a cornerstone reagent in organic synthesis for the formation of new carbon-carbon bonds. wisc.edu The resulting Grignard reagent can react with a wide array of electrophiles, such as aldehydes, ketones, and esters, to produce more complex molecules, including secondary and tertiary alcohols. mnstate.edu

Furthermore, this compound is an important substrate in palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry. nih.gov In these reactions, the palladium catalyst facilitates the coupling of an organometallic nucleophile with an organic halide electrophile. youtube.com As an alkyl iodide, this compound can serve as the electrophilic partner in couplings such as Suzuki, Stille, and Negishi reactions, allowing the 15-carbon chain to be attached to various organic fragments.

Another significant catalytic application is in carbonylation reactions. acs.org Under palladium catalysis and in the presence of carbon monoxide (CO), alkyl iodides like this compound can be converted into acyl-palladium intermediates. These intermediates can then react with various nucleophiles (e.g., alcohols, amines) to yield carboxylic acid derivatives such as esters and amides, effectively adding a carbonyl group and extending the carbon chain. acs.org

The table below summarizes key catalytic reactions involving this compound.

| Catalytic System | Reagents | Product Type | Significance |

| Grignard Reaction | Magnesium (Mg) | Organomagnesium Halide | C-C bond formation, synthesis of alcohols. wisc.edumasterorganicchemistry.com |

| Suzuki Coupling | Organoboron compound, Pd catalyst, Base | Alkylated Arene/Vinylic Compound | C(sp³)–C(sp²) bond formation. |

| Stille Coupling | Organotin compound, Pd catalyst | Alkylated Arene/Vinylic Compound | C(sp³)–C(sp²) bond formation. |

| Carbonylation | Carbon Monoxide (CO), Nucleophile (e.g., R-OH), Pd catalyst | Carboxylic Acid Ester | Incorporation of a carbonyl group. acs.org |

Computational and Spectroscopic Approaches in 1 Iodopentadecane Research

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations have become an indispensable tool for exploring the potential energy surfaces of chemical reactions. nih.gov These computational methods allow for the characterization of structures that are often impossible to observe experimentally, such as transition states and reaction intermediates. nih.gov For 1-iodopentadecane, these calculations are crucial for predicting reactivity and understanding the energetic demands of its various chemical transformations.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying chemical reactions. researchgate.net It is frequently employed to map out the pathways of reactions involving haloalkanes, such as nucleophilic substitution (SN2) and elimination (E2) reactions.

In the context of this compound, DFT calculations can be used to model its reaction with a nucleophile (e.g., CN⁻, OH⁻). The primary goal of such a study is to locate the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate. researchgate.netsciforum.net For an SN2 reaction, the transition state would feature a pentacoordinate carbon atom where the bond to the incoming nucleophile is partially formed and the carbon-iodine bond is partially broken. researchgate.netsciforum.net

DFT calculations provide key energetic and geometric parameters for the transition state. For instance, in a hypothetical SN2 reaction between this compound and a cyanide ion, DFT can predict the activation enthalpy (ΔH‡) and the Gibbs free energy of activation (ΔG‡). These calculations also reveal crucial geometric details of the transition state, such as the elongated C-I bond and the forming C-CN bond distance. This information is vital for confirming the concerted nature of the SN2 mechanism. nih.gov

Below is an illustrative data table showing the type of results obtained from DFT calculations for the SN2 reaction of a short-chain iodoalkane with a nucleophile, which serves as a model for the expected results for this compound.

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (Ea) | 21.5 kcal/mol | The energy barrier the reactants must overcome. |

| Reaction Enthalpy (ΔH) | -15.8 kcal/mol | The net change in heat content (exothermic). |

| C-I Bond Distance (TS) | 2.95 Å | The elongated carbon-iodine bond in the transition state. |

| Nu-C Bond Distance (TS) | 2.10 Å | The forming nucleophile-carbon bond in the transition state. |

This interactive table presents hypothetical data based on typical DFT calculations for SN2 reactions of iodoalkanes.

Computational modeling is essential for predicting and understanding the stereochemistry of a reaction. The SN2 reaction is well-known for proceeding with an inversion of stereochemical configuration at the electrophilic carbon center. This phenomenon, known as the Walden inversion, can be explicitly modeled using quantum chemical calculations.

While this compound itself is achiral, a closely related chiral substrate like (R)-2-iodopentadecane can be used to illustrate the principle. Computational modeling of the SN2 reaction on this chiral center would involve a "backside attack" by the nucleophile, approaching the carbon atom from the side opposite the iodine leaving group. sciforum.net DFT calculations would show that this trajectory is the lowest energy pathway. The resulting optimized geometry of the product would unambiguously show an inverted (S) configuration.

The potential energy surface calculated for this process would confirm that the alternative "frontside attack," which would lead to retention of stereochemistry, involves a much higher energy barrier and is therefore not a viable reaction pathway. This computational validation provides a clear and detailed picture of why the inversion of configuration is the exclusive stereochemical outcome for SN2 reactions involving iodoalkanes.

Advanced Spectroscopic Techniques for Mechanistic Insights

While computational methods provide a theoretical framework, spectroscopic techniques offer direct experimental evidence of reaction mechanisms. By monitoring reactions as they occur, these methods can identify transient intermediates and provide kinetic data that validates computational predictions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for monitoring chemical reactions in real-time. beilstein-journals.orgasahilab.co.jp It provides quantitative and structural information non-invasively, allowing researchers to track the concentrations of reactants, products, and sometimes even short-lived intermediates over time. beilstein-journals.orgresearchgate.netpnnl.gov

For a reaction involving this compound, such as its conversion to 1-aminopentadecane via reaction with ammonia, ¹H NMR spectroscopy can be used to monitor the process. The protons on the carbon adjacent to the iodine atom (the α-carbon) in this compound have a characteristic chemical shift. As the reaction progresses and the iodine atom is replaced by an amino group, the electronic environment of these α-protons changes, causing their NMR signal to shift to a different frequency.

By acquiring spectra at regular intervals, a kinetic profile can be constructed by integrating the signals corresponding to the reactant and product. researchgate.netpnnl.gov This allows for the determination of the reaction rate constant. In more complex reactions, specialized NMR techniques can help identify reaction intermediates if they accumulate to a detectable concentration.

The following table illustrates the expected ¹H NMR chemical shift changes for the α-protons during a hypothetical substitution reaction of this compound.

| Compound | Functional Group | α-Proton (CH₂) Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | -I | ~3.20 |

| 1-Pentadecanol | -OH | ~3.60 |

| 1-Aminopentadecane | -NH₂ | ~2.70 |

This interactive table shows typical ¹H NMR chemical shifts, demonstrating how the signal of the α-protons changes upon substitution.

While many reactions of haloalkanes proceed through ionic mechanisms (SN1, SN2, E1, E2), some can involve single-electron transfer (SET) pathways, which generate radical intermediates. scielo.org.mx These paramagnetic species are undetectable by NMR but can be observed using Electron Paramagnetic Resonance (EPR) spectroscopy, the gold standard for detecting species with unpaired electrons. nih.govunibo.it

If a reaction of this compound were to proceed via a radical mechanism, EPR spectroscopy would be the definitive method for gaining mechanistic insight. For example, the reduction of this compound could potentially form a pentadecyl radical. However, alkyl radicals are often too short-lived to be detected directly. In such cases, a technique called "spin trapping" is used. nih.gov A "spin trap" molecule is added to the reaction mixture, which reacts with the transient radical to form a much more stable radical adduct that can be easily detected by EPR. scielo.org.mxnih.gov

The resulting EPR spectrum provides a wealth of information. The hyperfine splitting pattern can be used to identify the trapped radical, confirming, for instance, that a pentadecyl radical was indeed formed as an intermediate. scielo.org.mx This would provide compelling evidence for a radical-based mechanism over a purely ionic one.

常见问题

Q. What are the recommended methods for synthesizing 1-Iodopentadecane with high purity, and how can its structural integrity be verified?

Methodological Answer: Synthesis typically involves the reaction of pentadecane with iodine under controlled conditions, such as using a radical initiator or photochemical activation. To ensure purity, fractional distillation under reduced pressure is recommended due to its high boiling point (~373°C). Structural verification should include nuclear magnetic resonance (NMR) spectroscopy for confirming the iodine substitution pattern and gas chromatography-mass spectrometry (GC-MS) to assess purity. Ensure reproducibility by documenting solvent choice, reaction time, and temperature gradients .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

Methodological Answer: Use personal protective equipment (PPE) such as nitrile gloves, lab coats, and P95 respirators for particulate filtration. Conduct experiments in a fume hood to mitigate inhalation risks, and avoid drainage contamination due to potential environmental persistence. Skin exposure protocols should align with handling irritants (e.g., immediate washing with soap and water). Stability under recommended storage conditions (cool, dry, inert atmosphere) should be validated via periodic thermal stability tests .

Q. How can researchers characterize the thermal stability of this compound under varying experimental conditions?

Methodological Answer: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. Accelerated stability studies at elevated temperatures (e.g., 40–60°C) can simulate long-term storage effects. Monitor iodine release via iodometric titration or inductively coupled plasma mass spectrometry (ICP-MS) to quantify degradation byproducts .

Q. What spectroscopic techniques are most effective for analyzing this compound’s interaction with polar solvents?

Methodological Answer: Fourier-transform infrared (FTIR) spectroscopy can identify solvent-induced shifts in C-I stretching frequencies (~500–600 cm⁻¹). Nuclear Overhauser effect spectroscopy (NOESY) may reveal conformational changes in solution, while ultraviolet-visible (UV-Vis) spectroscopy can track solvatochromic effects. Cross-validate findings with computational simulations (e.g., density functional theory) .

Q. How should researchers design experiments to minimize side reactions during halogen-exchange reactions involving this compound?

Methodological Answer: Optimize reaction conditions by screening catalysts (e.g., copper iodide), solvents (e.g., DMF for polar aprotic environments), and stoichiometric ratios. Use in-situ monitoring via thin-layer chromatography (TLC) or real-time Raman spectroscopy to detect intermediates. Quench aliquots at intervals to isolate and characterize byproducts via high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported reactivity data of this compound across different solvent systems?

Methodological Answer: Conduct a systematic review of solvent parameters (e.g., polarity, dielectric constant) and replicate experiments under controlled conditions. Use multivariate analysis to isolate solvent effects from other variables (e.g., temperature, light exposure). Scoping studies comparing iodododecane and iodopentadecane can clarify alkyl chain length’s role in reactivity discrepancies .

Q. How can kinetic isotope effects (KIEs) be measured in substitution reactions involving this compound?

Methodological Answer: Substitute ¹²⁷I with radioactive ¹²⁵I or use deuterated solvents to track isotopic labeling. Employ stopped-flow spectroscopy for rapid kinetic measurements, and compare rate constants (k₁/k₂) under identical conditions. Computational modeling (e.g., transition state theory) can correlate KIEs with mechanistic pathways (SN1 vs. SN2) .

Q. What strategies validate the environmental persistence of this compound in ecotoxicology studies?

Methodological Answer: Design microcosm experiments simulating soil/water systems, and quantify degradation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare half-lives under aerobic/anaerobic conditions and assess bioaccumulation potential via octanol-water partition coefficient (log P) measurements. Cross-reference with regulatory frameworks (e.g., OECD guidelines) for ecological risk assessment .

Q. How can researchers investigate this compound’s role in modulating lipid bilayer permeability in biophysical studies?

Methodological Answer: Use Langmuir-Blodgett troughs to form monolayers and measure surface pressure-area isotherms. Fluorescence anisotropy or electron paramagnetic resonance (EPR) spectroscopy can track bilayer fluidity changes. Compare with shorter-chain analogs (e.g., 1-iodododecane) to establish structure-activity relationships .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies of this compound?

Methodological Answer: Apply probit or logit regression models to EC₅₀/LC₅₀ calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Validate assumptions via residual analysis and power calculations to ensure sample size adequacy. Replicate findings across multiple cell lines or model organisms to confirm generality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。